

Application of 7-Bromo-5-chloroquinolin-8-ol in Pharmacokinetic Studies

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Compound of Interest

Compound Name: 7-Bromo-5-chloroquinolin-8-ol

Cat. No.: B1266416

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For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-5-chloroquinolin-8-ol, a halogenated quinoline derivative, is a compound of significant interest in drug development due to its potential therapeutic applications.^[1] Understanding its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the compound—is fundamental for preclinical and clinical development.^[2] This document provides detailed application notes and protocols for conducting pharmacokinetic studies of **7-Bromo-5-chloroquinolin-8-ol** and its close analog, Clioquinol (5-chloro-7-iodo-8-quinolinol), which is often studied for similar indications such as neurodegenerative diseases.^{[3][4][5]}

Pharmacokinetic Profile

Pharmacokinetic studies are crucial to determine the bioavailability, half-life, and potential for accumulation of a drug candidate.^{[2][3][4]} Studies in various animal models have shown that **7-Bromo-5-chloroquinolin-8-ol** (referred to as CLBQ14 in a key study) and Clioquinol are rapidly absorbed and undergo metabolism.^{[3][6][7]}

Data Presentation

The following tables summarize key pharmacokinetic parameters for **7-Bromo-5-chloroquinolin-8-ol** (CLBQ14) and Clioquinol from studies in different animal models.

Table 1: Pharmacokinetic Parameters of **7-Bromo-5-chloroquinolin-8-ol** (CLBQ14) in Sprague Dawley Rats[6][7]

Parameter	Intravenous (1 mg/kg)	Oral (5 mg/kg)
Cmax (ng/mL)	285.3 ± 31.5	102.7 ± 11.8
Tmax (h)	0.08	4.0
AUC (0-t) (ng·h/mL)	289.4 ± 24.1	871.2 ± 105.3
AUC (0-inf) (ng·h/mL)	296.5 ± 25.3	924.6 ± 112.7
t1/2 (h)	7.8 ± 0.9	10.2 ± 1.5
CL (L/h/kg)	3.4 ± 0.3	-
Vd (L/kg)	38.2 ± 4.1	-
Bioavailability (%)	-	62.3

Data presented as mean ± standard deviation.

Table 2: Pharmacokinetic Parameters of Clioquinol in Various Species[3][4][8]

Species	Route	Dose	Cmax	Tmax	t1/2 (h)	Bioavailability (%)
Hamsters	Intraperitoneal	50 mg/kg	-	15 min	2.2 ± 1.1	-
Hamsters	Oral	50 mg/kg	-	30 min	-	16 (vs. i.p.)
Humans	Oral	250-1500 mg	Dose-related	-	11-14	-

Note: Direct comparison between studies should be made with caution due to differences in methodology, species, and formulation.

Experimental Protocols

Detailed and validated analytical methods are essential for the accurate quantification of **7-Bromo-5-chloroquinolin-8-ol** in biological matrices.

Bioanalytical Method for 7-Bromo-5-chloroquinolin-8-ol in Rat Plasma and Urine

This protocol is based on a validated LC-MS/MS method for the quantification of CLBQ14.[\[6\]](#)[\[7\]](#)

1. Sample Preparation (Protein Precipitation)[\[6\]](#)[\[7\]](#)

- To 100 µL of plasma or urine sample, add 200 µL of acetonitrile containing the internal standard (e.g., Clioquinol).
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject a 10 µL aliquot into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions[\[6\]](#)[\[7\]](#)

- UHPLC System: Shimadzu Nexera X2 or equivalent.[\[6\]](#)
- Column: Waters XTerra® MS C18 (3.5 µm, 125Å, 2.1 × 50 mm).[\[6\]](#)
- Mobile Phase:
 - Solvent A: 0.1% formic acid in water.
 - Solvent B: 0.1% formic acid in acetonitrile.
- Gradient Elution: A time-programmed gradient is used to achieve optimal separation.

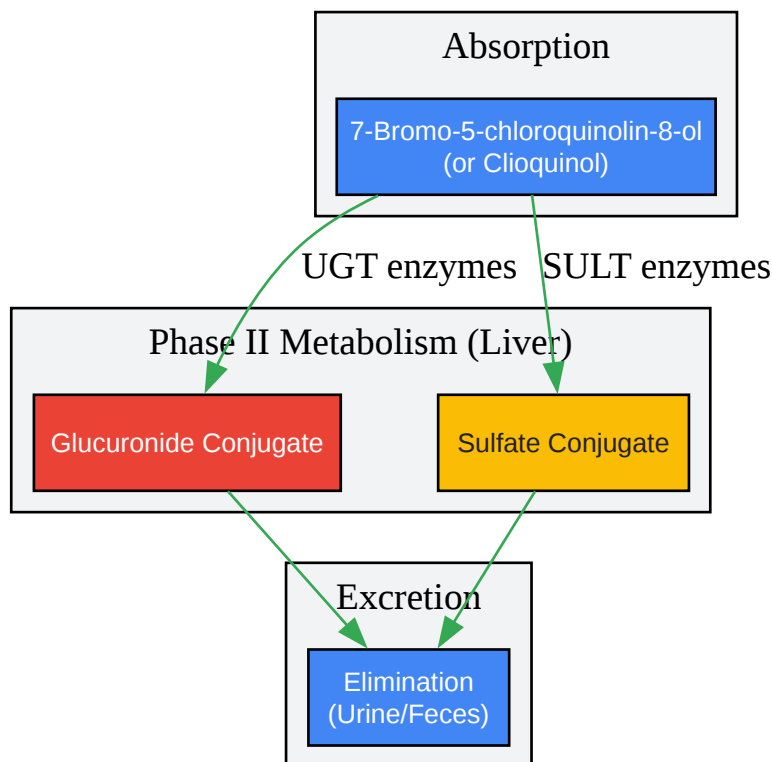
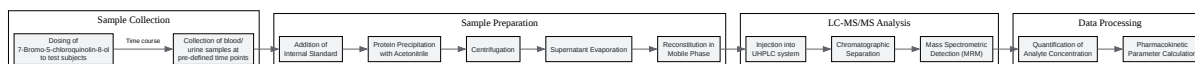
- Flow Rate: 0.5 mL/min.[6]
- Mass Spectrometer: 4000 QTRAP® mass spectrometer or equivalent.[6][7]
- Ionization Mode: Positive electrospray ionization (ESI+).
- MRM Transitions:
 - CLBQ14: [M+H]⁺ m/z 257.919 → m/z 151.005.[6][7]
 - Internal Standard (Clioquinol): [M+H]⁺ m/z 305.783 → m/z 178.917.[6][7]

3. Method Validation

- The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
- The linear range for CLBQ14 was established from 1 to 1000 ng/mL.[6][7]
- Intra-day and inter-day accuracy and precision were within 15%. [6][7]
- Extraction recoveries from rat plasma and urine were greater than 96%. [6][7]

Visualizations

Experimental Workflow for Pharmacokinetic Analysis



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
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References

- 1. biosynce.com [biosynce.com]
- 2. researchgate.net [researchgate.net]

- 3. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and distribution of clioquinol in golden hamsters [air.unimi.it]
- 6. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple, Sensitive And Reliable LC-MS/MS Method For The Determination Of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent And Selective Inhibitor of  - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 8. Pharmacokinetics and distribution of clioquinol in golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
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